molecular formula C4H3KN2O2S B2817020 POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE CAS No. 2413886-11-8

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE

Cat. No.: B2817020
CAS No.: 2413886-11-8
M. Wt: 182.24
InChI Key: XXFNWMYNGDPHGX-UHFFFAOYSA-N
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Description

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
  • 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
  • 3-methyl-1,2,4-thiadiazole-5-carboxamide

Uniqueness

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it more versatile for use in various chemical and biological applications compared to its non-potassium counterparts .

Properties

IUPAC Name

potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQUJMFNXBXOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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